molecular formula C4F2N2S B6315226 3,4-Difluoro-1,2-thiazole-5-carbonitrile CAS No. 1858249-85-0

3,4-Difluoro-1,2-thiazole-5-carbonitrile

Cat. No.: B6315226
CAS No.: 1858249-85-0
M. Wt: 146.12 g/mol
InChI Key: SRSUXNCABZGADG-UHFFFAOYSA-N
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Description

3,4-Difluoro-1,2-thiazole-5-carbonitrile is a heterocyclic compound that contains both fluorine and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-1,2-thiazole-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing fluorine and sulfur atoms. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-1,2-thiazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

3,4-Difluoro-1,2-thiazole-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

    Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-1,2-thiazole-5-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, affecting their function. The thiazole ring can also participate in various biochemical pathways, influencing the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-1,2-thiazole-5-carbonitrile
  • 3,4-Dibromo-1,2-thiazole-5-carbonitrile
  • 3,4-Dimethyl-1,2-thiazole-5-carbonitrile

Uniqueness

3,4-Difluoro-1,2-thiazole-5-carbonitrile is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. The fluorine atoms also enhance the compound’s ability to interact with biological molecules, making it a valuable tool in medicinal chemistry and drug development.

Properties

IUPAC Name

3,4-difluoro-1,2-thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F2N2S/c5-3-2(1-7)9-8-4(3)6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSUXNCABZGADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=NS1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275424
Record name 5-Isothiazolecarbonitrile, 3,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858249-85-0
Record name 5-Isothiazolecarbonitrile, 3,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858249-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isothiazolecarbonitrile, 3,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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